molecular formula C11H7BrFN B11714057 2-Bromo-6-(2-fluorophenyl)pyridine

2-Bromo-6-(2-fluorophenyl)pyridine

Cat. No.: B11714057
M. Wt: 252.08 g/mol
InChI Key: TVNVLHBRAKXPTE-UHFFFAOYSA-N
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Description

2-Bromo-6-(2-fluorophenyl)pyridine is a heterocyclic aromatic compound with the molecular formula C11H7BrFN. This compound is of significant interest in organic chemistry due to its unique structural features, which include a bromine atom and a fluorine atom attached to a pyridine ring. These substituents confer distinct chemical properties, making it a valuable building block in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2-fluorophenyl)pyridine typically involves the bromination of 2-(2-fluorophenyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 6-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2-fluorophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-6-(2-fluorophenyl)pyridine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2-fluorophenyl)pyridine in chemical reactions involves the activation of the bromine atom, which facilitates various substitution and coupling reactions. The presence of the fluorine atom influences the electronic properties of the pyridine ring, enhancing its reactivity in certain contexts .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoropyridine
  • 2-Bromo-5-methylpyridine
  • 2-Bromo-6-fluoropyridine

Comparison

2-Bromo-6-(2-fluorophenyl)pyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct reactivity and electronic properties. Compared to similar compounds, it offers a unique combination of steric and electronic effects, making it particularly useful in specific synthetic applications .

Properties

Molecular Formula

C11H7BrFN

Molecular Weight

252.08 g/mol

IUPAC Name

2-bromo-6-(2-fluorophenyl)pyridine

InChI

InChI=1S/C11H7BrFN/c12-11-7-3-6-10(14-11)8-4-1-2-5-9(8)13/h1-7H

InChI Key

TVNVLHBRAKXPTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC=C2)Br)F

Origin of Product

United States

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